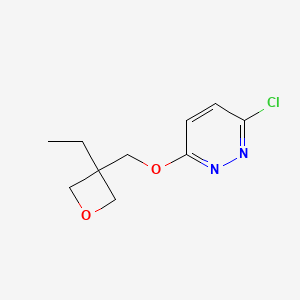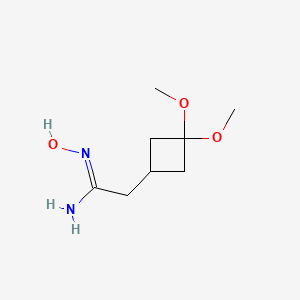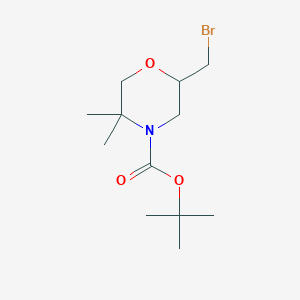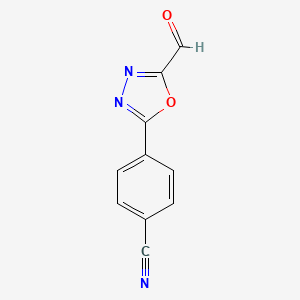
3-Chloro-6-((3-ethyloxetan-3-yl)methoxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-((3-ethyloxetan-3-yl)methoxy)pyridazine: is a heterocyclic compound that features a pyridazine ring substituted with a chloro group at the third position and a methoxy group linked to an ethyloxetane moiety at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-((3-ethyloxetan-3-yl)methoxy)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile, followed by subsequent functional group modifications.
Introduction of the Chloro Group: Chlorination of the pyridazine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents.
Incorporation of the Ethyloxetane Moiety: The ethyloxetane moiety can be attached through etherification reactions involving suitable alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Pharmacological Research: Investigated for its potential as a pharmacophore in drug discovery, particularly for its antimicrobial and anticancer properties.
Biological Probes: Used in the development of probes for studying biological pathways and interactions.
Industry:
Materials Science:
Mechanism of Action
The mechanism of action of 3-Chloro-6-((3-ethyloxetan-3-yl)methoxy)pyridazine in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
3-Chloro-6-methoxypyridazine: Lacks the ethyloxetane moiety, making it less complex and potentially less versatile.
3-Chloro-6-((3-methyloxetan-3-yl)methoxy)pyridazine: Similar structure but with a different alkyl group, which may affect its reactivity and applications.
Uniqueness: 3-Chloro-6-((3-ethyloxetan-3-yl)methoxy)pyridazine is unique due to the presence of the ethyloxetane moiety, which imparts distinct chemical and physical properties. This structural feature may enhance its reactivity and broaden its range of applications compared to similar compounds.
Properties
Molecular Formula |
C10H13ClN2O2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-chloro-6-[(3-ethyloxetan-3-yl)methoxy]pyridazine |
InChI |
InChI=1S/C10H13ClN2O2/c1-2-10(5-14-6-10)7-15-9-4-3-8(11)12-13-9/h3-4H,2,5-7H2,1H3 |
InChI Key |
JXUMODXCYUQNDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-Amino-1-(4-bromo-phenyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14864132.png)
![5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14864133.png)
![2-[2-(1H-Imidazol-1-YL)pyrimidin-5-YL]ethanamine](/img/structure/B14864135.png)


![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B14864168.png)

![Benzo[B]thiophen-3-YL-tert-butoxycarbonylamino-acetic acid](/img/structure/B14864177.png)




